N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Overview of Hybrid Heterocyclic Compounds
Hybrid heterocyclic compounds have emerged as cornerstones in modern drug discovery due to their ability to interact with multiple biological targets. These molecules combine distinct heterocyclic frameworks, such as aromatic systems, saturated nitrogen-containing rings, and electron-withdrawing substituents, to enhance binding affinity and selectivity. For instance, hybrid structures integrating benzodioxole and piperidine units have demonstrated improved pharmacokinetic profiles compared to their parent scaffolds. The strategic fusion of heterocycles enables simultaneous modulation of enzymatic activity and receptor signaling, as evidenced by recent antimicrobial and anticonvulsant agents.
Significance of 1,3-Benzodioxole-Containing Structures
The 1,3-benzodioxole ring system, characterized by a fused benzene ring with two oxygen atoms at positions 1 and 3, confers unique electronic and steric properties. This motif is prevalent in natural products and synthetic bioactive molecules, where it often enhances metabolic stability and membrane permeability. Key pharmacological attributes include:
- Larvicidal activity : 3,4-(Methylenedioxy)cinnamic acid derivatives exhibit potent activity against Aedes aegypti larvae (LC~50~ = 28.9 μM).
- Anticonvulsant effects : 5-Substituted benzo[d]dioxoles show ED~50~ values as low as 9.8 mg/kg in maximal electroshock models.
- Electron-rich aromaticity : The dioxole ring’s electron-donating oxygen atoms facilitate π-π stacking interactions with biological targets.
Piperidine Derivatives as Privileged Scaffolds
Piperidine’s saturated six-membered ring provides conformational flexibility while maintaining a defined spatial orientation for substituents. As a privileged scaffold, piperidine derivatives interact with diverse targets, including G-protein-coupled receptors and ion channels. Notable applications include:
- Antipsychotic agents : Piperidine-containing drugs modulate dopamine and serotonin receptors.
- Anticancer activity : Spiro piperidine-benzoxazepine hybrids exhibit defined three-dimensional orientations critical for receptor binding.
- Synthetic versatility : N-functionalization (e.g., N-cyanopyrazine substitution) enables fine-tuning of physicochemical properties.
Relevance of Cyanopyrazine Moieties
Cyanopyrazine introduces electron-deficient aromaticity and hydrogen-bond acceptor sites, enhancing interactions with enzymatic pockets. Structural studies reveal:
- Antibacterial applications : Pyrazolo[3,4-b]pyrazines demonstrate MIC values of 22–100 μg/cm³ against Mycobacterium tuberculosis.
- Electrophilic reactivity : The cyano group participates in click chemistry and nucleophilic substitutions, enabling further derivatization.
- Planar geometry : The pyrazine ring’s flat structure facilitates intercalation with DNA or protein aromatic residues.
Carboxamide Linkages in Bioactive Compounds
Carboxamide bonds (-CONH-) serve as hydrogen-bond donors/acceptors, mediating target engagement. Key roles include:
- Bioavailability enhancement : Amide bonds improve solubility and metabolic stability compared to ester or ether linkages.
- Conformational restriction : In pyramidamycins, the carboxamide side chain dictates spatial orientation for anticancer activity (GI~50~ = 2.473 μM).
- Scaffold connectivity : The carboxamide bridge in the target compound links the benzodioxole and piperidine-pyrazine domains, enabling cooperative pharmacophore effects.
Table 1: Structural Motifs and Their Pharmacological Contributions
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c20-10-15-18(22-6-5-21-15)24-7-3-13(4-8-24)11-23-19(25)14-1-2-16-17(9-14)27-12-26-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHXDBRAOBJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound features a benzodioxole structure linked to a piperidine ring and a cyanopyrazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₄ |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1797286-30-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxole ring through cyclization reactions, followed by the introduction of the piperidine and pyrazine rings via nucleophilic substitution reactions. These synthetic routes are crucial for obtaining the desired compound with high purity.
Anticancer Properties
Research has indicated that compounds containing the benzodioxole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
A study evaluating benzodioxole derivatives reported that compounds with amide functionalities demonstrated lower IC50 values against Hep3B liver cancer cells compared to standard chemotherapeutics like Doxorubicin. Specifically, one derivative showed an IC50 value of approximately 2.5 µM, indicating potent cytotoxicity .
The mechanism through which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly altered cell cycle dynamics, particularly affecting the G2/M phase .
Antioxidant Activity
In addition to its anticancer properties, this compound has also been evaluated for its antioxidant potential. The DPPH assay demonstrated that it possesses free radical scavenging abilities comparable to established antioxidants like Trolox. This suggests a dual role in both cancer treatment and oxidative stress mitigation .
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using Hep3B and other cancer cell lines have shown that this compound exhibits significant cytotoxicity with low IC50 values.
- In Vivo Models : Animal studies have indicated that derivatives of this compound can effectively reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
- Comparative Analysis : In comparative studies against other benzodioxole derivatives, those containing the amide linkage consistently demonstrated superior biological activity, highlighting the importance of structural modifications in enhancing pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzodioxole-carboxamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, biological activity, and PK profiles.
Structural Analogues and Substituent Effects
Notes:
- Fluorinated analogues (e.g., 14aa) demonstrate high potency (IC50: 3 nM for GRK2) due to fluorine’s electronegativity and metabolic stability .
- Compounds with extended linkers (e.g., ethyl chain in ) show improved PK profiles, suggesting the target compound’s methylene linker may balance solubility and membrane permeability .
Pharmacokinetic and Selectivity Profiles
- Metabolic Stability : N-Alkylbenzamide derivatives (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) exhibit rapid hepatic clearance, whereas piperidine-containing analogues (e.g., 14aa) show extended half-lives due to reduced CYP450 metabolism .
- Selectivity : The pyrazine substituent in the target compound may reduce off-target effects compared to pyridine derivatives (e.g., CCG258205-207 in ), which exhibit broad kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
